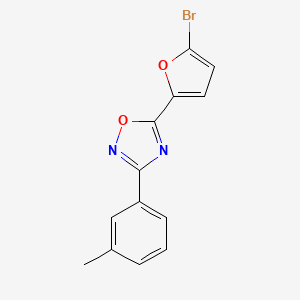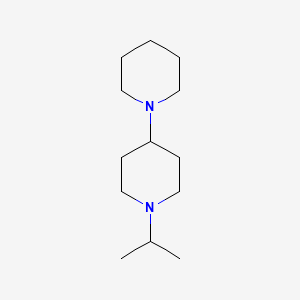![molecular formula C15H17NO3 B5682095 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5682095.png)
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione, also known as CHIMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CHIMI is a derivative of phthalimide and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is not yet fully understood. However, studies have suggested that 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione may exert its biological effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. Additionally, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an antitumor agent.
Biochemical and Physiological Effects:
Studies have shown that 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione may have anti-inflammatory and analgesic effects, which could make it a potential treatment for conditions such as arthritis and chronic pain. Additionally, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have antitumor activity in various cancer cell lines, suggesting its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, its potential applications in various fields make it a versatile compound for experimentation. However, one limitation of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the research of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione. One direction could be the further exploration of its anti-inflammatory and analgesic effects, potentially leading to the development of new treatments for conditions such as arthritis and chronic pain. Another direction could be the investigation of its potential as an antitumor agent, potentially leading to the development of new cancer treatments. Additionally, the synthesis of new compounds using 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione as a building block could lead to the discovery of new materials with unique properties.
Méthodes De Synthèse
One of the most common methods for synthesizing 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is through the reaction of phthalimide with cyclohexylmethyl bromide in the presence of potassium carbonate. This reaction results in the formation of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione as a white solid with a yield of approximately 60-70%.
Applications De Recherche Scientifique
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been evaluated for its potential as an anti-inflammatory, analgesic, and antitumor agent. In organic synthesis, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of other compounds. In materials science, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been utilized in the production of polymers and as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
2-(cyclohexyloxymethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSIGXFQJVHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5682046.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5682049.png)
![N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5682050.png)
![4-{[(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]non-7-yl]methyl}-N-methylbenzamide](/img/structure/B5682060.png)
![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5682061.png)
![2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5682073.png)
![(3R*,5R*)-N-[2-(pyridin-2-ylthio)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5682078.png)

![5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5682087.png)
![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)


![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-{[(2-methylbenzyl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5682112.png)